Cas no 1897138-64-5 (3-bromo-4-fluoro-5-methoxybenzonitrile)

3-bromo-4-fluoro-5-methoxybenzonitrile structure
1897138-64-5 structure
商品名:3-bromo-4-fluoro-5-methoxybenzonitrile
CAS番号:1897138-64-5
MF:C8H5BrFNO
メガワット:230.033804655075
MDL:MFCD29974111
CID:5211510

3-bromo-4-fluoro-5-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 3-bromo-4-fluoro-5-methoxy-
    • 3-bromo-4-fluoro-5-methoxybenzonitrile
    • MDL: MFCD29974111
    • インチ: 1S/C8H5BrFNO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,1H3
    • InChIKey: CLJPABMLHZRJHR-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C1=CC(OC)=C(F)C(Br)=C1

3-bromo-4-fluoro-5-methoxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-86279-1.0g
3-bromo-4-fluoro-5-methoxybenzonitrile
1897138-64-5
1.0g
$1117.0 2023-02-11
Enamine
EN300-86279-10g
3-bromo-4-fluoro-5-methoxybenzonitrile
1897138-64-5
10g
$3687.0 2023-09-02
Enamine
EN300-86279-5.0g
3-bromo-4-fluoro-5-methoxybenzonitrile
1897138-64-5
5.0g
$2933.0 2023-02-11
Enamine
EN300-86279-5g
3-bromo-4-fluoro-5-methoxybenzonitrile
1897138-64-5
5g
$2933.0 2023-09-02
Enamine
EN300-86279-2.5g
3-bromo-4-fluoro-5-methoxybenzonitrile
1897138-64-5
2.5g
$2316.0 2023-09-02
Enamine
EN300-86279-10.0g
3-bromo-4-fluoro-5-methoxybenzonitrile
1897138-64-5
10.0g
$3687.0 2023-02-11
Enamine
EN300-86279-1g
3-bromo-4-fluoro-5-methoxybenzonitrile
1897138-64-5
1g
$1117.0 2023-09-02

3-bromo-4-fluoro-5-methoxybenzonitrile 関連文献

3-bromo-4-fluoro-5-methoxybenzonitrileに関する追加情報

Professional Introduction to 3-bromo-4-fluoro-5-methoxybenzonitrile (CAS No. 1897138-64-5)

3-bromo-4-fluoro-5-methoxybenzonitrile (CAS No. 1897138-64-5) is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by a benzonitrile core substituted with bromine, fluorine, and methoxy groups, make it a valuable building block for synthesizing complex molecules. This compound has garnered significant attention in recent years due to its potential applications in the development of novel therapeutic agents.

The< strong>nitro group in the molecule serves as a critical functional handle, enabling further modifications through reduction to an amine or further functionalization via nucleophilic substitution reactions. The presence of both< strong>fluorine and< strong>bromine atoms introduces distinct electronic properties, influencing reactivity and binding interactions with biological targets. These attributes have made< strong>3-bromo-4-fluoro-5-methoxybenzonitrile a preferred choice for medicinal chemists seeking to optimize drug-like properties such as lipophilicity, solubility, and metabolic stability.

In recent years, the demand for< strong>fluorinated aromatic compounds has surged due to their enhanced binding affinity and improved pharmacokinetic profiles in drug candidates. The incorporation of fluorine into pharmaceuticals often leads to increased metabolic stability and reduced susceptibility to enzymatic degradation. Research published in leading journals has highlighted the utility of< strong>3-bromo-4-fluoro-5-methoxybenzonitrile in constructing fluorinated heterocycles, which are known to exhibit potent biological activities.

A notable study published in the journal Organic Letters demonstrated the synthesis of a series of pyrazolo[3,4-d]pyrimidinones using< strong>3-bromo-4-fluoro-5-methoxybenzonitrile as a key intermediate. These derivatives were found to exhibit significant antitumor activity, particularly against triple-negative breast cancer cell lines. The study emphasized the role of the< strong>bromine substituent in facilitating cross-coupling reactions, which are essential for constructing complex molecular architectures.

The methoxy group in< strong>3-bromo-4-fluoro-5-methoxybenzonitrile also contributes to its versatility by enabling selective transformations such as demethylation or etherification. This functionality is particularly useful in designing molecules with tailored electronic properties for specific biological applications. For instance, a recent publication in Journal of Medicinal Chemistry described the use of this compound in generating novel kinase inhibitors targeting chronic myeloid leukemia (CML). The authors leveraged the methoxy group to fine-tune the binding interactions with the ATP-binding pocket of the enzyme.

The growing interest in< strong>brominated aromatic compounds stems from their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely employed in drug discovery. The bromine atom provides a convenient handle for palladium-catalyzed coupling with various boronic acids, allowing for the rapid construction of biaryl structures. This reaction is particularly valuable for generating complex scaffolds with potential therapeutic benefits.

In conclusion, 3-bromo-4-fluoro-5-methoxybenzonitrile (CAS No. 1897138-64-5) represents a crucial intermediate in modern synthetic chemistry. Its unique combination of substituents offers multiple pathways for further functionalization, making it an indispensable tool for medicinal chemists and researchers alike. The ongoing exploration of its applications in drug development underscores its significance in advancing pharmaceutical innovation.

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